molecular formula C20H17NO6 B2698726 dimethyl 2-(2H-chromene-3-carboxamido)terephthalate CAS No. 887346-03-4

dimethyl 2-(2H-chromene-3-carboxamido)terephthalate

Cat. No. B2698726
CAS RN: 887346-03-4
M. Wt: 367.357
InChI Key: XRDIKAIAJVUGMP-UHFFFAOYSA-N
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Description

Dimethyl 2-(2H-chromene-3-carboxamido)terephthalate is a chemical compound with the molecular formula C20H17NO6 . It is a derivative of 2,2-dimethyl-2H-chromene . These derivatives have been studied for their potential as antifungal agents .


Synthesis Analysis

The synthesis of 2,2-dimethyl-2H-chromene derivatives, such as this compound, involves designing and characterizing the compounds through spectroscopic analysis . The exact synthesis process for this specific compound is not detailed in the available resources.


Molecular Structure Analysis

The molecular structure of this compound is based on the 2,2-dimethyl-2H-chromene skeleton . This structure is common in numerous phytochemical classes of natural products .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly stated in the available resources. The molecular weight is 367.35 .

Scientific Research Applications

Environmental Safety and Biodegradation

Researchers have explored the environmental fate of dimethyl terephthalate (DMT), highlighting its widespread use in manufacturing polyesters and plastics. A study identified the esterase gene dmtH in Sphingobium sp. C3, capable of transforming DMT to less toxic mono-methyl terephthalate (MMT). This transformation reduces DMT's toxicity, showcasing potential environmental bioremediation applications (Cheng et al., 2020).

Polymer Science and Material Engineering

Research on the crystallization behavior of poly(ethylene terephthalate) (PET) using dimethyl terephthalate (DMTP) as a model compound reveals the impact of organic acid salts on PET's crystallization, offering insights into improving PET manufacturing processes (Legras et al., 1986). Additionally, the synthesis of telechelic poly(butylene terephthalate)s using bismuth catalysts from dimethyl terephthalate demonstrates advancements in polyester production technologies, contributing to the development of novel polymeric materials (Kricheldorf et al., 2005).

Organic Chemistry and Synthesis

A study on the cycloadditions of electron-poor acetylenes to endocyclic enaminones, including reactions with 4-(dimethylamino)-2H-chromen-2-one, elucidates novel pathways for the synthesis of complex organic compounds. This research provides valuable insights into organic synthesis strategies, potentially applicable in developing new chemical entities (Bezenšek et al., 2015).

Energy Storage and Lithium-Ion Batteries

Investigations into cyclopentadithiophene–terephthalic acid copolymers for Si-based lithium-ion batteries reveal the potential of dimethyl terephthalate derivatives in enhancing energy storage technologies. These copolymers, post-saponification, show improved battery performance, indicating their utility in developing more efficient and durable lithium-ion batteries (Yao et al., 2017).

Fluorescent Probes and Chemical Sensors

A novel approach to creating fluorescent probes for Cu(II) detection utilizes nitro-3-carboxamide coumarin derivatives. This method demonstrates the application of dimethyl 2-(2H-chromene-3-carboxamido)terephthalate-related compounds in developing selective chemosensors, offering advancements in environmental monitoring and analytical chemistry (Bekhradnia et al., 2016).

Future Directions

Research on 2,2-dimethyl-2H-chromene derivatives, such as dimethyl 2-(2H-chromene-3-carboxamido)terephthalate, is ongoing. These compounds have shown promise as potential antifungal agents . This research could provide a theoretical basis for the future application of 2,2-dimethyl-2H-chromenes as botanical fungicides in agriculture .

properties

IUPAC Name

dimethyl 2-(2H-chromene-3-carbonylamino)benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO6/c1-25-19(23)13-7-8-15(20(24)26-2)16(10-13)21-18(22)14-9-12-5-3-4-6-17(12)27-11-14/h3-10H,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDIKAIAJVUGMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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